molecular formula C28H27N3O6S2 B2536545 methyl (2Z)-3-(2-methoxyethyl)-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 864975-36-0

methyl (2Z)-3-(2-methoxyethyl)-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2536545
CAS No.: 864975-36-0
M. Wt: 565.66
InChI Key: MENDWWMZVJFFDA-ZIADKAODSA-N
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Description

The compound contains several functional groups, including a 3,4-dihydro-1H-isoquinolin-2-ylsulfonyl group, a benzoyl group, an imino group, a methoxyethyl group, and a benzothiazole-6-carboxylate group . These groups could potentially confer various chemical and biological properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 3,4-dihydro-1H-isoquinolin-2-ylsulfonyl group and the benzothiazole-6-carboxylate group are both cyclic structures, which could contribute to the compound’s stability .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the imino group could potentially undergo reactions with nucleophiles, and the sulfonyl group could participate in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyethyl group could increase its solubility in organic solvents .

Scientific Research Applications

Novel Synthesis Methods

Research has developed new synthetic methods for related compounds, highlighting innovative approaches to creating complex molecules. For instance, a novel one-pot synthesis method for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was described, showcasing a new route of synthesis that could potentially be applied or adapted for the target compound (Kovalenko et al., 2019). This method emphasizes the importance of structural characterization and intermolecular interactions in the synthesis of complex molecules.

Synthetic Applications

The compound's structural relatives have been synthesized for various applications, such as the Heck reaction to create 1-alkoxyisoquinoline-3-carboxylic acids esters, which could imply potential synthetic utility for the target compound in creating new molecular entities with specific properties (Ture et al., 2011).

Biomimetic Approaches

Biomimetic synthesis strategies for compounds with similar structures have been explored, indicating the target compound's potential in mimicking biological processes or interacting with biological receptors. For example, beta-carbolines and isoquinolines prepared in a biomimetic fashion were tested for their ability to bind to benzodiazepine receptors, suggesting possible applications in studying receptor-ligand interactions (Guzman et al., 1984).

Anticancer Research

Derivatives of the tetrahydroisoquinoline moiety, which is structurally related to the target compound, have been synthesized and evaluated as potential anticancer agents. This research underscores the significance of structural modification in developing new therapeutic agents with potential anticancer activities (Redda et al., 2010).

Eco-friendly Synthesis

Eco-friendly synthesis methods for compounds with similar structural features have been developed, highlighting the potential for environmentally benign synthesis routes that could be applicable to the target compound. A method for synthesizing novel derivatives in water without using metal catalysts has been reported, emphasizing the importance of sustainable chemistry practices (Yadav et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, some compounds with a dihydroisoquinolinone structure have been found to exhibit anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on elucidating the biological activity of this compound and optimizing its structure for improved efficacy and safety .

Properties

IUPAC Name

methyl 2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O6S2/c1-36-16-15-31-24-12-9-21(27(33)37-2)17-25(24)38-28(31)29-26(32)20-7-10-23(11-8-20)39(34,35)30-14-13-19-5-3-4-6-22(19)18-30/h3-12,17H,13-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENDWWMZVJFFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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